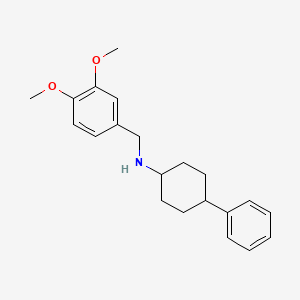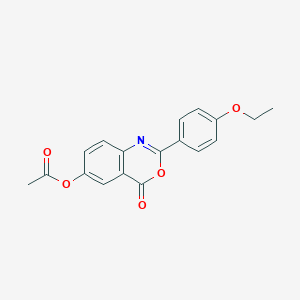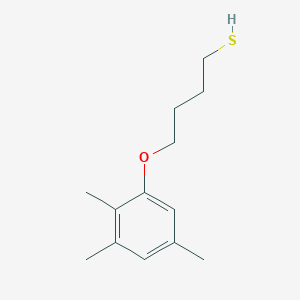![molecular formula C17H10N2O4 B4996162 2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)
2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, also known as APCC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. This molecule has a unique structure that can be synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The exact mechanism of action of 2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It may also interfere with the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in tumor cells and inhibit their proliferation. In addition, it has been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile in laboratory experiments is its unique structure, which allows for the synthesis of a variety of derivatives that can be tested for their biological activity. However, one limitation is that the synthesis process can be complex and time-consuming.
Future Directions
1. Further studies on the mechanism of action of 2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile to better understand its biological activity.
2. Development of this compound derivatives with improved efficacy and selectivity.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Evaluation of the safety and toxicity of this compound in animal models.
5. Exploration of the potential use of this compound in nanotechnology and drug delivery systems.
In conclusion, this compound is a promising compound with potential applications in drug development. Its unique structure and biological activity make it an attractive target for further research and development.
Synthesis Methods
2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can be synthesized through a multi-step process involving the reaction of furfural with malononitrile, followed by a Knoevenagel condensation with 4-hydroxycoumarin. The resulting product can be cyclized using acetic anhydride to form the final compound.
Scientific Research Applications
2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been studied extensively for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been found to have potential as an antiviral agent, with studies showing activity against the hepatitis C virus.
properties
IUPAC Name |
2-amino-4-(furan-2-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c18-8-10-13(12-6-3-7-21-12)14-15(23-16(10)19)9-4-1-2-5-11(9)22-17(14)20/h1-7,13H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXPDPIOHVFOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=CO4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)


![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)


![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)



